5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a molecular formula of C25H22FNO6 and a molecular mass of 451.45 g/mol . Its structure includes:
- A 4-ethoxyphenyl group at position 5, contributing hydrophobic and electron-donating properties.
- A 3-fluoro-4-methoxybenzoyl moiety at position 4, combining electron-withdrawing (fluoro) and electron-donating (methoxy) effects.
- A 3-hydroxy group on the pyrrolone core, enabling hydrogen bonding and acidity .
Properties
Molecular Formula |
C25H22FNO6 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(4E)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22FNO6/c1-3-32-17-9-6-15(7-10-17)22-21(23(28)16-8-11-20(31-2)19(26)13-16)24(29)25(30)27(22)14-18-5-4-12-33-18/h4-13,22,28H,3,14H2,1-2H3/b23-21+ |
InChI Key |
VVXSSMLKKUMDKJ-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrol-2-one Derivatives with Varied Aromatic Substituents
- Structure: 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one
- Key Differences:
- 4-Trifluoromethoxy-phenyl at position 5 (vs. 4-ethoxyphenyl in the target).
- 4-Methyl-benzoyl at position 4 (vs. 3-fluoro-4-methoxybenzoyl).
- 2-hydroxy-propyl substituent at position 1 (vs. furan-2-ylmethyl).
- Properties:
- Structure: 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
- Key Differences:
Comparison with Target Compound :
- The furan-2-ylmethyl substituent may offer better metabolic stability than hydroxylated alkyl chains (e.g., 2-hydroxy-propyl) .
Halogenated and Heterocyclic Analogues
Compound from :
- Structure: 5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrol-2(5H)-one
- Key Differences:
- Bromo and hydroxy groups on the phenyl ring (vs. ethoxy in the target).
- Imidazolylpropyl substituent (vs. furan-2-ylmethyl).
- Properties:
Compound from :
- Structure: 5-(4-Ethylphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Key Differences:
- 4-Ethylphenyl (vs. 4-ethoxyphenyl) and 4-methylbenzoyl (vs. 4-methoxybenzoyl).
- Properties:
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : Low yields in analogues (e.g., 9% for Compound 25) highlight challenges in introducing bulky substituents like trifluoromethyl . The target’s ethoxy group may offer a balance between synthetic feasibility and bioactivity.
- Crystallography: Isostructural compounds () with halogen variations (Cl vs.
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